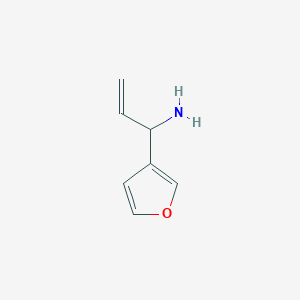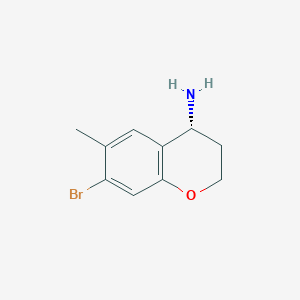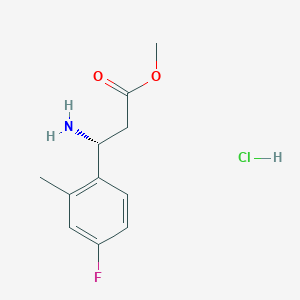
Methyl (R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
化学反应分析
Types of Reactions
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- Methyl ®-3-amino-3-(4-chloro-2-methylphenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(4-iodo-2-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
属性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI 键 |
IIGBHDFYAWTEFE-HNCPQSOCSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)[C@@H](CC(=O)OC)N.Cl |
规范 SMILES |
CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


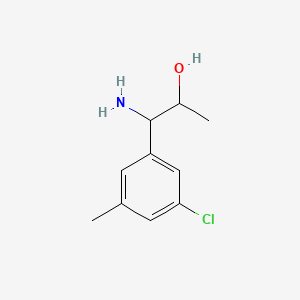
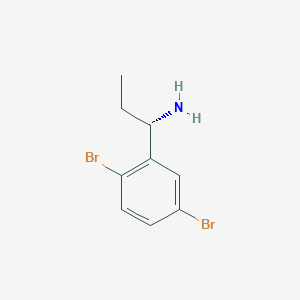
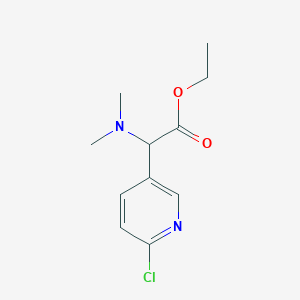
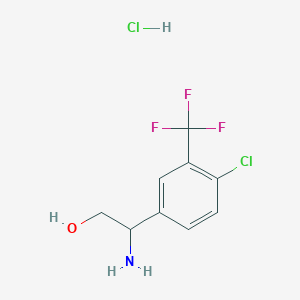

![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
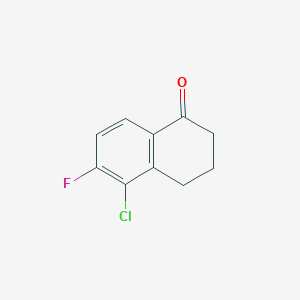
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
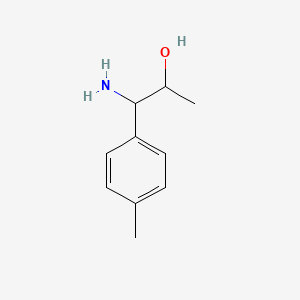
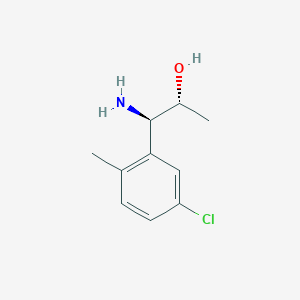
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
